{2-Hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine
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Overview
Description
{2-Hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy moiety, which is further connected to a hydroxypropylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine typically involves the reaction of 2-(trifluoromethyl)phenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with methylamine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{2-Hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
{2-Hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which {2-Hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxy and amine groups can form hydrogen bonds with proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- {2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine
- {2-Hydroxy-3-[3-(trifluoromethyl)phenoxy]propyl}(methyl)amine
Uniqueness
{2-Hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine is unique due to the position of the trifluoromethyl group on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This positional difference can affect the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(methylamino)-3-[2-(trifluoromethyl)phenoxy]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c1-15-6-8(16)7-17-10-5-3-2-4-9(10)11(12,13)14/h2-5,8,15-16H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKGDONZKFTWKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(COC1=CC=CC=C1C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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